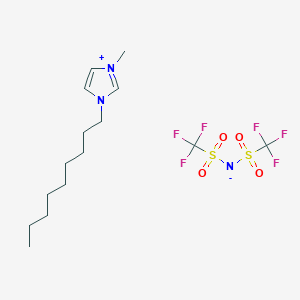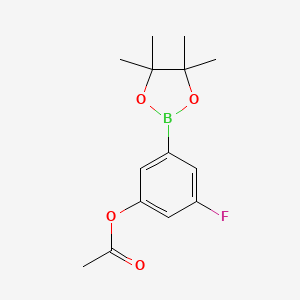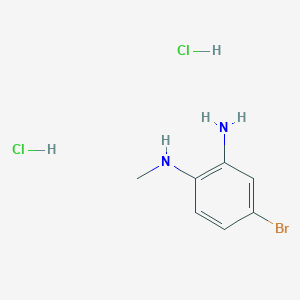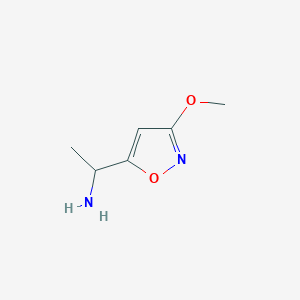
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide; 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) is an ionic liquid (IL) composed of a cationic 1-methyl-3-nonylimidazolium and an anionic bis(trifluoromethylsulfonyl)imide. It is a colorless, odorless liquid with a melting point of -4 °C and boiling point of 128 °C. This IL has a wide range of applications in various scientific fields such as organic synthesis, electrochemistry, catalysis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has a wide range of applications in various scientific fields. It is used as a solvent in organic synthesis, electrochemistry, catalysis, and biochemistry. It has also been used in the synthesis of organic compounds, such as carboxylic acids and amines. Furthermore, it has been used as an electrolyte in electrochemical applications, such as electrochemical oxidation of organic compounds and electrochemical sensing of biomolecules.
Wirkmechanismus
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) is an ionic liquid and its mechanism of action is based on the interactions between the cationic 1-methyl-3-nonylimidazolium and the anionic bis(trifluoromethylsulfonyl)imide. The cationic 1-methyl-3-nonylimidazolium interacts with the anionic bis(trifluoromethylsulfonyl)imide to form an ionic pair, which is responsible for its unique properties.
Biochemical and Physiological Effects
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has been shown to have several biochemical and physiological effects. It has been found to be a good solvent for a variety of organic compounds, and it has been used in the synthesis of carboxylic acids and amines. It has also been used as an electrolyte in electrochemical applications, such as electrochemical oxidation of organic compounds and electrochemical sensing of biomolecules. Furthermore, it has been found to have anti-inflammatory and anti-bacterial properties, which may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has several advantages for use in lab experiments. It has a low melting point, which makes it easy to handle and use in experiments. It is also non-flammable, non-toxic, and non-volatile, which makes it safe to use in laboratory settings. Additionally, it is a good solvent for a variety of organic compounds, making it useful in a variety of experiments. However, it also has several limitations. It is not very soluble in water, which limits its use in aqueous solutions. Additionally, it is not very stable in air, so it must be stored in airtight containers.
Zukünftige Richtungen
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has a wide range of potential applications in various scientific fields. Future research should focus on exploring its potential applications in organic synthesis, electrochemistry, catalysis, and biochemistry. Additionally, further research should be conducted to investigate its anti-inflammatory and anti-bacterial properties, as well as its potential applications in the treatment of certain diseases. Finally, research should be conducted to explore the potential of using this 1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide; 99% in the development of new materials, such as nanomaterials and polymers.
Synthesemethoden
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) can be synthesized by the reaction of 1-methyl-3-nonylimidazolium chloride (1) and bis(trifluoromethylsulfonyl)imide (2) in a suitable solvent, such as dimethylformamide (DMF). The reaction is carried out at room temperature and the product is then purified by recrystallization from ethyl acetate.
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-nonylimidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h11-13H,3-10H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIYRAHOVOMURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)

![7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B6309336.png)








